4-(Fluoromethyl)piperidin-1-amine
Overview
Description
“4-(Fluoromethyl)piperidin-1-amine” is a compound that is used for pharmaceutical testing . It is a derivative of piperidine, which is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A review paper discusses the synthesis of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Another paper discusses the synthesis of piperidin-4-one derivatives, which could be related to the synthesis of "4-(Fluoromethyl)piperidin-1-amine" .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “4-(Fluoromethyl)piperidin-1-amine” is not available in the search results.Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Formation of Various Piperidine Derivatives
“4-(Fluoromethyl)piperidin-1-amine” can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Antimalarial Applications
Structurally simple synthetic 1, 4-disubstituted piperidines, which could potentially include “4-(Fluoromethyl)piperidin-1-amine”, have been evaluated for their efficacy against resistant Plasmodium falciparum, the parasite responsible for malaria . This research is particularly important given the emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing piperidine moiety, such as “4-(Fluoromethyl)piperidin-1-amine”, is a significant area of research . This involves assessing the biological activity and pharmacological activity of these compounds .
Development of Fast and Cost-Effective Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry .
Research on Heterocyclic Compounds
Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle . Therefore, “4-(Fluoromethyl)piperidin-1-amine” can be used in research related to heterocyclic compounds .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Fluoromethyl)piperidin-1-amine”, is an important task of modern organic chemistry . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
Mechanism of Action
Target of Action
Piperidine derivatives, including 4-(Fluoromethyl)piperidin-1-amine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been shown to have various pharmacological effects, such as antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
One study found that treatment involving a similar compound, 2-amino-4-(1-piperidine) pyridine, inhibited the proliferation of certain cells in a dose-dependent manner .
properties
IUPAC Name |
4-(fluoromethyl)piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-5-6-1-3-9(8)4-2-6/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHKVHBYGAKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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